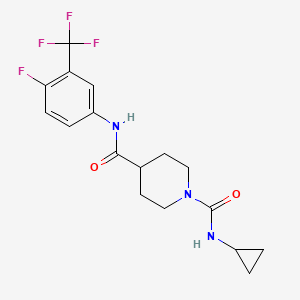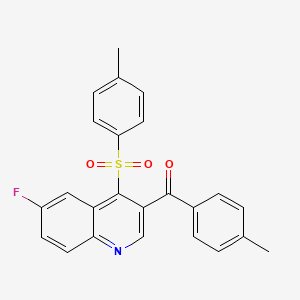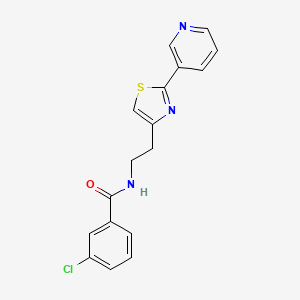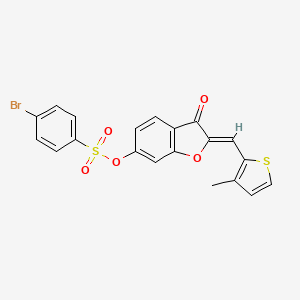![molecular formula C19H20N2O5S B2377716 N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-66-1](/img/structure/B2377716.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as Apixaban, a selective inhibitor of the coagulation Factor Xa (FXa) . It is chemically described as 1-pyrazolo[3,4-c]pyridine-3-carboxamide . Its molecular formula is C25H25N5O4, which corresponds to a molecular weight of 459.5 . It is a white to pale yellow powder .
Synthesis Analysis
The synthesis of Apixaban involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a p-methoxyphenyl P1, which retains factor Xa binding affinity and good oral bioavailability .Chemical Reactions Analysis
Apixaban is capable of inhibiting the activity of free FXa, thrombus-associated FXa, and FXa within the prothrombinase complex . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The density of Apixaban is 1.4±0.1 g/cm3 . Its boiling point is 770.5±60.0 °C at 760 mmHg .科学的研究の応用
- This compound has been investigated for its potential as an anticoagulant and antiplatelet agent. Specifically, it inhibits activated factor X (FXa), a key enzyme involved in blood coagulation . Further studies could explore its efficacy in preventing thromboembolic events.
Anticoagulant and Antiplatelet Activity
作用機序
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, which indirectly inhibits platelet aggregation . This action affects the coagulation cascade, disrupting the formation of blood clots and thereby exerting an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn reduces platelet aggregation . This leads to a decrease in blood clot formation, providing an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, making it a favorable choice in clinical settings .
将来の方向性
特性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRPQRZWCMDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)



![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)




![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

